![molecular formula C32H12F58NO4P B12844994 Ammonium Bis[PerfluorotetradecylEthyl]Phosphate](/img/structure/B12844994.png)
Ammonium Bis[PerfluorotetradecylEthyl]Phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium Bis[PerfluorotetradecylEthyl]Phosphate is a specialized chemical compound known for its unique properties and applications. This compound is part of the broader class of ammonium-phosphate ionic liquids, which are often used in various industrial and scientific applications due to their stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium Bis[PerfluorotetradecylEthyl]Phosphate typically involves the reaction of perfluorotetradecylethyl alcohol with phosphoric acid, followed by neutralization with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the purity and stability of the final product. The general reaction can be represented as: [ \text{Perfluorotetradecylethyl Alcohol} + \text{Phosphoric Acid} \rightarrow \text{Intermediate} ] [ \text{Intermediate} + \text{Ammonium Hydroxide} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The process includes steps such as purification, crystallization, and drying to obtain the final product with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium Bis[PerfluorotetradecylEthyl]Phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluorinated phosphates, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Ammonium Bis[PerfluorotetradecylEthyl]Phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new biomaterials.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of specialized coatings, lubricants, and other industrial materials due to its unique properties.
Mécanisme D'action
The mechanism of action of Ammonium Bis[PerfluorotetradecylEthyl]Phosphate involves its interaction with molecular targets and pathways within a system. The compound can interact with various enzymes and proteins, altering their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the system in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ammonium Phosphate: A simpler compound with similar phosphate groups but lacking the perfluorinated chains.
Quaternary Ammonium Compounds: These compounds share the ammonium group but differ in their overall structure and properties.
Uniqueness
Ammonium Bis[PerfluorotetradecylEthyl]Phosphate is unique due to its long perfluorinated chains, which impart distinct physicochemical properties such as high thermal stability, low surface energy, and unique reactivity. These properties make it particularly valuable in specialized applications where other compounds may not perform as effectively.
Propriétés
Formule moléculaire |
C32H12F58NO4P |
|---|---|
Poids moléculaire |
1607.3 g/mol |
Nom IUPAC |
azanium;bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecan-2-yl) phosphate |
InChI |
InChI=1S/C32H9F58O4P.H3N/c1-3(5(33,34)7(37,38)9(41,42)11(45,46)13(49,50)15(53,54)17(57,58)19(61,62)21(65,66)23(69,70)25(73,74)27(77,78)29(81,82)31(85,86)87)93-95(91,92)94-4(2)6(35,36)8(39,40)10(43,44)12(47,48)14(51,52)16(55,56)18(59,60)20(63,64)22(67,68)24(71,72)26(75,76)28(79,80)30(83,84)32(88,89)90;/h3-4H,1-2H3,(H,91,92);1H3 |
Clé InChI |
HHDNLQVUWZVZSS-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP(=O)([O-])OC(C)C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


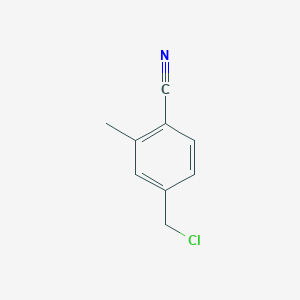
![N-[1-Methylcarbamoyl-2-(3-phenoxy-phenyl)-vinyl]-benzamide](/img/structure/B12844932.png)
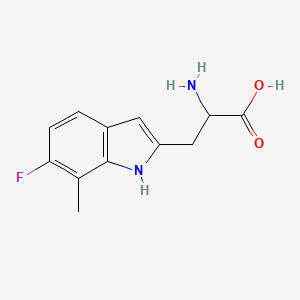

![3-(4-(tert-Butyl)phenyl)benzofuro[3,2-c]pyridine](/img/structure/B12844964.png)
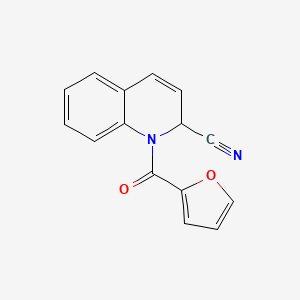
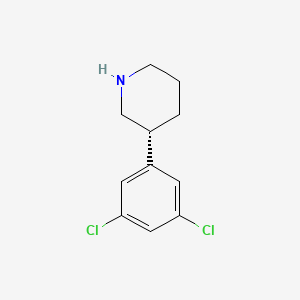

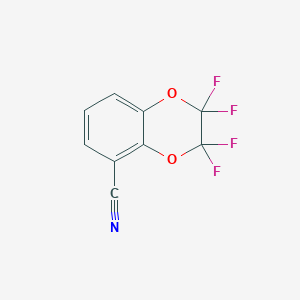

![8-Bromo-7-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B12844993.png)
![(3E)-3-[[4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-N,N-dimethyl-2-oxo-1H-indole-5-carboxamide](/img/structure/B12845000.png)


